2-Amino-4,5-methanoadipate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Molecular Formula and Stereochemical Configuration

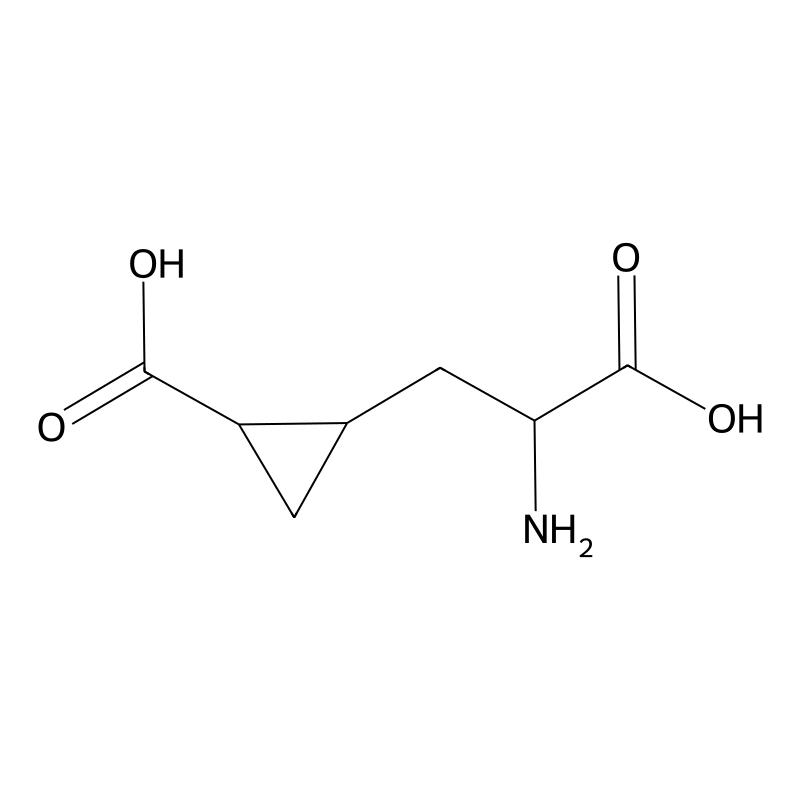

2-Amino-4,5-methanoadipate possesses the molecular formula C7H11NO4, with a molecular structure that incorporates a cyclopropane moiety within an adipate backbone. The compound exists as multiple stereoisomers due to the presence of chiral centers, which significantly impacts its biological activity and receptor binding characteristics. Research has identified four distinct D-2-amino-4,5-methano-adipates, designated as compounds 26, 27, 32, and 33 in pharmacological literature, each exhibiting different stereochemical configurations that influence their pharmacological profiles.

The stereochemical diversity of 2-amino-4,5-methanoadipate derivatives arises from the specific spatial arrangement around the cyclopropane ring and the amino acid moiety. The absolute configuration has been determined through synthetic studies involving rhodium acetate dimer catalyzed addition reactions, which provide stereochemically defined products. The four stereoisomers are characterized by different arrangements at the chiral centers, designated as (2R,4R,5R) for one isomer and varying configurations for the others.

The cyclopropane ring system in 2-amino-4,5-methanoadipate creates a conformationally constrained structure that limits rotational freedom around certain bonds. This structural rigidity contributes to the compound's selective binding properties and distinguishes it from more flexible amino acid analogs. The presence of both carboxylic acid functionalities and the amino group provides multiple sites for potential hydrogen bonding and electrostatic interactions with biological targets.

Crystallographic Analysis and Conformational Dynamics

While specific crystallographic data for 2-amino-4,5-methanoadipate is limited in the available literature, the conformational properties of the compound can be inferred from its cyclopropane-containing structure and comparison with related compounds. The cyclopropane ring imposes significant conformational constraints on the molecular backbone, effectively reducing the conformational flexibility typically observed in linear amino acid derivatives.

The conformational dynamics of 2-amino-4,5-methanoadipate and its stereoisomers are particularly relevant to their biological activity at NMDA receptors. The rigid cyclopropane framework positions the amino and carboxyl groups in specific spatial orientations that influence receptor binding affinity and selectivity. Studies utilizing computational modeling and molecular dynamics simulations have suggested that the conformational constraints imposed by the cyclopropane ring contribute to the compound's ability to distinguish between different glutamate receptor subtypes.

The three-dimensional structure of 2-amino-4,5-methanoadipate can be understood through analysis of related cyclopropane-containing amino acids that have been characterized crystallographically. These studies reveal that the cyclopropane ring typically adopts a specific pucker that minimizes steric interactions while maintaining optimal positioning of functional groups. The conformational preferences of the compound are further influenced by intramolecular hydrogen bonding patterns and electrostatic interactions between the amino and carboxyl functionalities.

Comparative Analysis with Related Methanoadipate Derivatives

The structural characteristics of 2-amino-4,5-methanoadipate can be better understood through comparison with other cyclopropane-containing amino acid derivatives and conventional glutamate analogs. Unlike linear amino acid structures, the cyclopropane-containing framework provides a rigid scaffold that mimics specific conformations of glutamate while restricting others. This selective conformational constraint is responsible for the compound's unique pharmacological profile.

Comparative studies have revealed that different stereoisomers of 2-amino-4,5-methanoadipate exhibit markedly different biological activities. Three of the four stereoisomers (designated as B, C, and D) function as NMDA receptor agonists, while the fourth stereoisomer (A, with (2R,4R,5R) configuration) acts as an atypical antagonist. This structure-activity relationship demonstrates the critical importance of stereochemical configuration in determining biological function.

The cyclopropane ring system in 2-amino-4,5-methanoadipate differentiates it from other constrained glutamate analogs such as those containing lactam rings or other cyclic structures. The specific geometric constraints imposed by the three-membered ring create a unique binding profile that has proven valuable in pharmacological research. The compound's selectivity for NMDA receptors over other glutamate receptor subtypes, including kainate and AMPA receptors, has been demonstrated through competitive binding studies.

Chemical Synthesis Using Catalytic Cyclopropanation

Catalytic cyclopropanation represents a fundamental approach for synthesizing cyclopropane-containing amino acid derivatives, including compounds structurally related to 2-amino-4,5-methanoadipate [6]. The cyclopropanation methodology utilizes transition metal catalysts to facilitate carbene insertion into carbon-carbon double bonds, creating the characteristic three-membered ring structure that defines the methanoadipate framework [7].

Copper-catalyzed asymmetric cyclopropanation has demonstrated exceptional enantioselectivity, achieving up to 97.5% enantiomeric excess with diastereoselectivity ratios of 95:5 trans/cis when employing phenyliodonium ylide generated in situ from iodosobenzene and methyl nitroacetate [6]. This methodology operates effectively at room temperature and provides access to 1-nitrocyclopropyl esters, which serve as versatile building blocks for subsequent conversion to cyclopropane amino esters [6].

Iron-catalyzed cyclopropanation systems have emerged as viable alternatives, utilizing FeCl2 catalysts with aliphatic aldehydes as carbene precursors [11]. These systems demonstrate remarkable substrate generality across diverse alkene substrates while maintaining excellent stereochemical control [11]. The mechanistic investigations reveal that cyclopropanation proceeds through a concerted mechanism, preserving alkene geometry with greater than 20:1 diastereoselectivity in both trans and cis configurations [11].

| Catalyst System | Enantioselectivity | Diastereoselectivity | Temperature | Reference |

|---|---|---|---|---|

| Copper(I)/Phenyliodonium Ylide | 97.5% ee | 95:5 trans/cis | Room Temperature | [6] |

| Iron(II) Chloride/Aldehydes | Variable | >20:1 | Variable | [11] |

| Cobalt(II) Complexes | 93% ee | Variable | Variable | [7] |

Cobalt-based catalyst systems, particularly those employing oxazoline iminopyridine ligands, have shown promising results with dimethylcyclopropanation reactions, achieving 93% enantiomeric excess with 90% yield [7]. The substrate scope extends beyond simple alkenes to include styrenes, heterocyclic derivatives, and 1,1-disubstituted alkenes, demonstrating the versatility of this approach for constructing complex cyclopropane frameworks [7].

Rhodium-Catalyzed Diazoacetate Addition Strategies

Rhodium-catalyzed diazoacetate addition represents a sophisticated approach for constructing cyclopropane amino acid derivatives through controlled carbene transfer reactions [9] [12]. Dirhodium tetrakis(triarylcyclopropanecarboxylates) have been identified as optimal catalysts for asymmetric cyclopropanation processes, particularly in formal [3+2]-cycloaddition reactions with vinyldiazoacetates [9].

The mechanistic pathway for rhodium-catalyzed diazoacetate addition involves initial diazo compound activation by the dirhodium catalyst, followed by carbene formation and subsequent cyclopropanation of the target alkene substrate [12]. Rh2(S-DOSP)4 has demonstrated superior performance for cycloaddition reactions with 3-vinylindoles, while Rh2(S-TCPTTL)4 shows enhanced enantioselectivity for 2-vinylindole substrates [12].

Enantioselective synthesis of cis-cyclopropane α-amino acids has been achieved through rhodium(II) carboxylate catalysts operating in an "all-up" reactive conformation [31]. This configuration proves essential for achieving optimal stereoselectivity, with the resulting products serving as key intermediates for highly enantioenriched cyclopropane amino acid synthesis [31].

| Rhodium Catalyst | Substrate Type | Enantioselectivity | Product Configuration | Reference |

|---|---|---|---|---|

| Rh2(S-DOSP)4 | 3-Vinylindoles | Up to 99% ee | Various | [12] |

| Rh2(S-TCPTTL)4 | 2-Vinylindoles | Enhanced | Various | [12] |

| Rh(II) Carboxylates | α-Nitro diazoacetophenones | Variable | cis-Configuration | [31] |

The stereochemical control in rhodium-catalyzed reactions depends critically on the catalyst's active symmetry, which correlates directly with the nature of chiral ligand substituents [31]. Experimental evidence supports that the "all-up" reactive conformation is necessary for achieving good stereoselectivity in cyclopropanation reactions [31].

Thermal 1,3-dipolar cycloaddition followed by nitrogen extrusion provides an alternative mechanism for cyclopropane formation, yielding products with good E selectivity [27]. In contrast, reactions conducted in the presence of meso-tetraphenylporphyrin iron chloride predominantly afford Z isomers, demonstrating the influence of catalyst selection on stereochemical outcomes [27].

Enzymatic Biosynthesis in Methanogenic Archaea

Enzymatic biosynthesis pathways in methanogenic archaea provide alternative routes for generating complex amino acid derivatives through specialized metabolic processes [10] [33]. Methanogenic archaea utilize unique enzymatic systems involving unusual coenzymes and enzymes for carbon and energy metabolism [10].

The fundamental methanogenic pathway involves the conversion of various substrates including H2 + CO2, formate, methylated C1 compounds, or acetate as energy and carbon sources [10]. These organisms produce methane as the major end product through energy-generating processes that involve membrane-bound electron transport chains coupled to proton translocation across the cytoplasmic membrane [10].

Coenzyme M biosynthesis in methanogenic archaea follows distinct pathways compared to bacterial systems, representing a profound instance of convergent evolution [13] [34]. The archaeal pathway utilizes phosphoenolpyruvate as the carbon backbone precursor, initiated by phosphosulfolactate synthase (ComA) which catalyzes nucleophilic addition of sulfite to phosphoenolpyruvate [38].

| Pathway Component | Enzyme | Substrate | Product | Reference |

|---|---|---|---|---|

| Initial Step | Phosphosulfolactate Synthase | Phosphoenolpyruvate + Sulfite | Phosphosulfolactate | [38] |

| Oxidative Step | Various | Phosphosulfolactate | Sulfopyruvate | [38] |

| Decarboxylation | Decarboxylase | Sulfopyruvate | Sulfoacetaldehyde | [38] |

| Final Steps | Reductase/Transferase | Sulfoacetaldehyde | Coenzyme M | [38] |

Alternative biosynthetic routes in methanogenic archaea utilize L-phosphoserine as the starting material, involving concerted elimination of phosphate and addition of sulfite to generate L-cysteate [38]. This intermediate undergoes subsequent transamination to form sulfopyruvate, converging with the phosphoenolpyruvate-dependent pathway [38].

The enzymatic systems in methanogenic archaea demonstrate remarkable substrate specificity and operate under extreme environmental conditions [33]. Energy-transducing enzymes involved in methanogenesis include membrane-integral methyltransferase and formylmethanofuran dehydrogenase complex, which function as reversible ion pumps coupling metabolic transformations with ion transport across cellular membranes [10].